N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide

Description

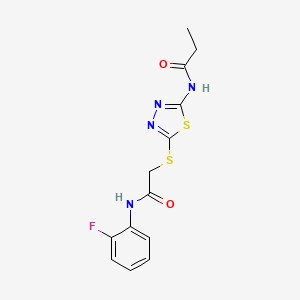

This compound belongs to the 1,3,4-thiadiazole family, characterized by a sulfur-containing heterocyclic core. Its structure features:

- A 1,3,4-thiadiazole ring at the core.

- A thioether linkage (-S-) connecting the 5-position of the thiadiazole to a 2-((2-fluorophenyl)amino)-2-oxoethyl group.

- A propionamide substituent at the 2-position of the thiadiazole.

Properties

IUPAC Name |

N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN4O2S2/c1-2-10(19)16-12-17-18-13(22-12)21-7-11(20)15-9-6-4-3-5-8(9)14/h3-6H,2,7H2,1H3,(H,15,20)(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHDIZMPEECJHBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been found to target enzymes like corticosteroid 11-beta-dehydrogenase isozyme 1 . The role of this enzyme is to catalyze the conversion of cortisol to the inactive metabolite cortisone, and vice versa.

Mode of Action

Compounds with similar structures often interact with their targets by binding to the active site, thereby inhibiting the enzyme’s activity or altering its function .

Biochemical Pathways

Based on the target enzyme, it can be inferred that it may affect the glucocorticoid metabolic pathway .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Based on the target enzyme, it can be inferred that it may affect the levels of cortisol and cortisone in the body, thereby influencing the body’s response to stress, inflammation, and other physiological processes .

Biological Activity

N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in oncology and antimicrobial treatments. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential applications.

Structural Characteristics

The compound features a complex structure characterized by:

- Thiadiazole Ring : Known for diverse biological activities, including anticancer and antimicrobial properties.

- Fluorophenyl Group : Enhances lipophilicity and may improve bioactivity.

- Amide Linkage : Common in biologically active compounds, contributing to stability and interaction with biological targets.

Research indicates that the biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in cellular proliferation and survival.

- Inhibition of IMPDH : This enzyme is crucial for the de novo synthesis of guanosine nucleotides. Compounds with similar structures have shown effectiveness as inhibitors, suggesting a potential role for this compound in cancer therapy .

- Topoisomerase II Inhibition : Thiadiazole derivatives have been reported to inhibit topoisomerases, enzymes critical for DNA replication and transcription. This inhibition can lead to increased apoptosis in cancer cells .

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Anticancer Efficacy

A study investigating the anticancer properties of thiadiazole derivatives found that compounds similar to this compound significantly increased apoptosis rates in cancer cell lines such as MCF-7 (breast cancer) and LoVo (colon cancer). The study reported an increase in apoptotic cells by up to 4.65-fold compared to untreated controls after 48 hours of exposure .

Antimicrobial Activity

The antimicrobial efficacy of this compound was assessed against several pathogens. The Minimum Inhibitory Concentration (MIC) values indicated potent activity against:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32.6 |

| Escherichia coli | 25.0 |

| Pseudomonas aeruginosa | 30.0 |

These results suggest that the compound could serve as a promising candidate for developing new antimicrobial agents .

Case Study 1: Anticancer Activity

In a controlled study involving various thiadiazole derivatives, this compound was evaluated alongside other compounds for its ability to inhibit cancer cell growth. The results demonstrated that this compound effectively reduced cell viability by targeting specific pathways involved in tumor growth.

Case Study 2: Antimicrobial Efficacy

A series of experiments were conducted to assess the antimicrobial properties of the compound against common bacterial strains. The results showed that it outperformed standard antibiotics like streptomycin and fluconazole in inhibiting bacterial growth, particularly against resistant strains .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs and their substituent differences are summarized below:

Key Observations:

- Substituent Diversity : The 5-position often features aromatic (e.g., 4-chlorobenzyl, 2-hydroxyphenyl) or alkyl (e.g., ethyl) groups. The target compound’s 2-fluorophenyl group introduces unique electronic and steric properties .

- Bioactivity Linkages : Compound 4y’s dual thiadiazole-thioether motif correlates with potent anticancer activity, suggesting the target compound’s thioether linkage may similarly enhance bioactivity .

Physicochemical Properties

Melting points and synthetic yields of select analogs (from ):

| Compound | Yield (%) | Melting Point (°C) |

|---|---|---|

| 5e | 74 | 132–134 |

| 5j | 82 | 138–140 |

| 5m | 85 | 135–136 |

The target compound’s fluorine substituent may lower its melting point compared to chlorinated analogs (e.g., 5j) due to reduced crystallinity, though experimental validation is needed. Higher yields (e.g., 85% for 5m ) suggest optimized synthetic routes for aromatic thioethers, which could apply to the fluorinated derivative.

Anticancer Activity:

- The target compound’s 2-fluorophenyl group may enhance selectivity for kinase or protease targets due to fluorine’s electronegativity.

- BPTES analogs () inhibit glutaminase-1, suggesting thiadiazole derivatives’ versatility in targeting metabolic enzymes .

Antimicrobial and Anti-inflammatory Activity:

- 5-Substituted thiadiazoles (e.g., IIIA1 ) exhibit analgesic/antipyretic effects, linked to COX-2 inhibition. Fluorine’s electron-withdrawing nature in the target compound may modulate COX binding affinity.

- 1,3,4-Thiadiazole sulfonamides () show antibacterial activity, though the target compound’s amide group may shift its spectrum toward eukaryotic targets .

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing this thiadiazole derivative?

The compound is typically synthesized via a multi-step approach:

- Step 1 : Condensation of a carboxylic acid derivative (e.g., 4-phenyl butyric acid) with N-phenylthiosemicarbazide in the presence of POCl₃ under reflux (90°C for 3 hours) to form the 1,3,4-thiadiazole core .

- Step 2 : Introduction of the thioether moiety via nucleophilic substitution. For example, reacting 5-mercapto-thiadiazole intermediates with 2-chloroacetamide derivatives in acetone using K₂CO₃ as a base under reflux .

- Step 3 : Acylation of the amine group using propionyl chloride in dry DMF . Purification involves pH adjustment (ammonia solution), filtration, and recrystallization from DMSO/water or ethanol .

Q. Which spectroscopic techniques are essential for structural elucidation?

- ¹H/¹³C NMR : Critical for confirming the presence of the 2-fluorophenyl group (e.g., aromatic protons at δ 7.2–7.8 ppm) and the thiadiazole ring (distinct C=S signals near δ 170 ppm) .

- X-ray diffraction : Resolves crystal packing and bond angles, particularly for verifying the spatial arrangement of the thioether and fluorophenyl groups .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .

Q. How is purity assessed during synthesis?

- HPLC : Uses reverse-phase C18 columns with acetonitrile/water gradients (e.g., 70:30 v/v) to quantify purity (>95% target).

- Melting point analysis : Sharp melting points (e.g., 132–140°C) indicate homogeneity .

- TLC : Monitors reaction progress using silica gel plates and UV visualization .

Advanced Research Questions

Q. How can reaction yields be optimized for the thiadiazole core formation?

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Catalyst optimization : POCl₃ acts as both a cyclizing agent and catalyst; molar ratios (1:3 acid/POCl₃) are critical for minimizing side products .

- Temperature control : Reflux at 90°C ensures complete cyclization without decomposition .

- Workup adjustments : Slow pH adjustment (to 8–9) during precipitation reduces amorphous byproducts .

Q. What strategies resolve contradictions in reported biological activity data?

- Standardized bioassays : Replicate antimicrobial testing under controlled pH (e.g., pH 7.4 vs. 5.5) to account for pH-dependent activity shifts observed in thiadiazole derivatives .

- Meta-analysis : Compare cytotoxicity data (e.g., IC₅₀ values) across cell lines (e.g., HeLa vs. MCF-7) to identify structure-activity trends .

- Synchrotron-assisted XRD : Clarifies if polymorphic variations (e.g., crystal packing differences) alter bioactivity .

Q. How to design molecular docking studies for target identification?

- Protein selection : Prioritize targets with known thiadiazole interactions (e.g., COX-1/2 for anti-inflammatory activity) .

- Ligand preparation : Use X-ray crystallographic data (e.g., CCDC entries from ) to generate 3D conformers.

- Docking parameters : Apply AutoDock Vina with Lamarckian GA, grid sizes adjusted to active site dimensions (e.g., 25 × 25 × 25 ų). Validate with MM-GBSA scoring .

Q. What methods validate the compound’s mechanism of action in enzyme inhibition?

- Enzyme kinetics : Measure Kᵢ values via Lineweaver-Burk plots using purified enzymes (e.g., acetylcholinesterase) .

- Isothermal titration calorimetry (ITC) : Quantifies binding affinity (ΔH, ΔS) for the fluorophenyl-thiadiazole moiety .

- CRISPR-Cas9 knockouts : Confirm target specificity by comparing activity in wild-type vs. gene-edited cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.